molecular formula C7H5ClF3N B1646533 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine CAS No. 223549-97-1

2-Chloro-3-methyl-5-(trifluoromethyl)pyridine

Cat. No.: B1646533
CAS No.: 223549-97-1
M. Wt: 195.57 g/mol
InChI Key: SLNHGSGBIBLZPB-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-5-(trifluoromethyl)pyridine is a chloro (trifluoromethyl) pyridine . It is a colorless or light yellow transparent liquid or crystal . The molecular formula is C6H3ClF3N and the molecular weight is 181.54 .


Synthesis Analysis

2-Chloro-5-trifluoromethylpyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . Another method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecule contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The synthesis of 2-Chloro-5-trifluoromethylpyridine generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical and Chemical Properties Analysis

The compound is a white to yellowish crystalline low melting solid . It has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Pesticide Application

2-Chloro-3-methyl-5-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various compounds. For instance, it is instrumental in producing 2,3-Dichloro-5-trifluoromethyl pyridine, a key pyridine derivative containing fluorine, predominantly used in pesticide synthesis. This derivative's synthesis processes have been extensively reviewed, highlighting its significant role in the agricultural chemistry sector (Lu Xin-xin, 2006).

Organic Synthesis and Catalysis

The compound also finds applications in organic synthesis, particularly in catalysis. A notable example includes the rhodium-catalyzed methylation of pyridines, where the compound is used to explore the interface between aromatic and non-aromatic compounds. This approach allows for an innovative methylation process utilizing methanol and formaldehyde, demonstrating the compound's versatility in organic synthesis (Alexandru Grozavu et al., 2020).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of this compound, such as 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, have been synthesized and identified as potent and highly selective metabotropic glutamate subtype 5 receptor antagonists, displaying anxiolytic activity. This showcases the compound's potential as a building block for therapeutic agents (N. Cosford et al., 2003).

Coordination Chemistry

The compound also contributes to coordination chemistry, particularly in synthesizing mononuclear Mn(II) complexes with amino-pyridine pentadentate ligands. These complexes have been studied for their solid-state high-field electron paramagnetic resonance spectra and density-functional theory investigations, shedding light on their structural and electronic properties (C. Hureau et al., 2008).

Advanced Materials

Additionally, this compound is used in advanced materials research. Its derivatives have been explored for their potential in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions, indicating its utility in developing functional materials (M. Halcrow, 2005).

Safety and Hazards

The compound causes serious eye irritation, skin irritation, and may cause respiratory irritation. It is harmful if inhaled, swallowed, or in contact with skin .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

2-chloro-3-methyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)3-12-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNHGSGBIBLZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223549-97-1
Record name 2-chloro-3-methyl-5-(trifluoromethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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